2-Acetolactate

Descripción general

Descripción

2-Acetolactate belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound exists in all eukaryotes, ranging from yeast to humans.

2-acetyllactic acid is a derivative of butyric acid having methyl, hydroxy and oxo substituents at the 2-, 2- and 3-positions respectively. It has a role as a mouse metabolite. It is a 3-oxo monocarboxylic acid, a 2-hydroxy monocarboxylic acid and a tertiary alpha-hydroxy ketone. It derives from a butyric acid. It is a conjugate acid of a 2-acetyllactate.

Mecanismo De Acción

Target of Action

The primary target of 2-Acetolactate is the enzyme Acetolactate Synthase (ALS) . ALS, also known as Acetohydroxy Acid Synthase (AHAS), is a protein found in plants and microorganisms . It plays a crucial role in the synthesis of the branched-chain amino acids (valine, leucine, and isoleucine) .

Mode of Action

This compound interacts with its target, the ALS enzyme, through a process that involves Thiamine Pyrophosphate (TPP) . The reaction uses TPP to link two pyruvate molecules, resulting in the formation of this compound . This process is a part of the 2-keto acid pathway .

Biochemical Pathways

This compound is involved in the butanoate metabolism and pantothenate and CoA biosynthesis pathways . In the butanoate metabolism pathway, this compound is created from 2-(alpha-Hydroxyethyl)thiamine diphosphate by ALS . This compound is then converted to ®-Acetoin by acetolactate decarboxylase .

Pharmacokinetics

It’s known that this compound is a precursor in the biosynthesis of the branched-chain amino acids valine and leucine .

Result of Action

The result of this compound’s action is the production of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are essential for protein synthesis and other vital cellular functions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, herbicides that target the ALS enzyme are widely used in weed control . These herbicides can impact the action of this compound and its efficacy in synthesizing branched-chain amino acids . .

Análisis Bioquímico

Biochemical Properties

2-Acetolactate interacts with several enzymes in its biosynthetic pathway. The primary enzyme is acetolactate synthase, which catalyzes the condensation of two pyruvate molecules to form this compound . This enzyme is regulated by feedback inhibition from the end products of the pathway, valine, leucine, and isoleucine . This compound is then converted to ®-Acetoin by acetolactate decarboxylase .

Cellular Effects

This compound plays a crucial role in cellular metabolism, particularly in the biosynthesis of BCAAs. These amino acids are essential for protein synthesis and regulation of various cellular processes. In addition, this compound is involved in the butanoate metabolism and pantothenate and CoA biosynthesis pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from pyruvate by acetolactate synthase. This enzyme combines two molecules of pyruvate in a stereospecific condensation to yield this compound with the release of carbon dioxide . Only the S enantiomer of this compound is formed, which is then relayed into the biosynthesis of valine and leucine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study where a robust α-acetolactate synthase was expressed in a metabolically optimized Lactococcus lactis strain, the strain efficiently converted pyruvate into α-acetolactate . After process optimization, a titer for α-acetolactate of 172 ± 2 mM was achieved .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications .

Metabolic Pathways

This compound is involved in the butanoate metabolism and pantothenate and CoA biosynthesis pathways . In the butanoate metabolism pathway, this compound is created from 2-(alpha-Hydroxyethyl)thiamine diphosphate by acetolactate synthase .

Transport and Distribution

It is known that this compound is produced from pyruvate in the mitochondria .

Subcellular Localization

While BCAA synthesis, including the production of this compound, is believed to be localized to the chloroplast, both AIP1 and AIP3, which are evolutionarily conserved orthologues of bacterial feedback-regulatory proteins implicated in the regulation of acetolactate synthase activity, were found to localize to the peroxisome in addition to the chloroplast .

Propiedades

IUPAC Name |

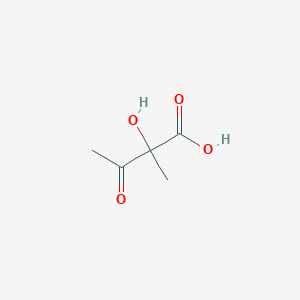

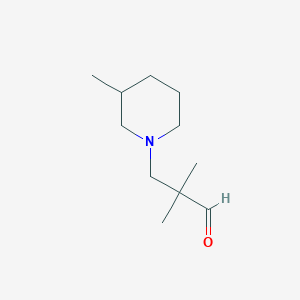

2-hydroxy-2-methyl-3-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDWGEGFJUBKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801343582 | |

| Record name | 2-Acetolactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Acetolactate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006833 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

918-44-5 | |

| Record name | 2-Acetolactic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetolactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801343582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETOLACTIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV9C4ZW4PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![7-tert-Butyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3167151.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-](/img/structure/B3167197.png)